molecular formula C12H15ClN4O2 B15192084 Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- CAS No. 86873-07-6

Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)-

Cat. No.: B15192084
CAS No.: 86873-07-6
M. Wt: 282.72 g/mol
InChI Key: OTVRWLXYIICPAD-UHFFFAOYSA-N
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Description

Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- typically involves multiple steps, starting with the preparation of the glycine derivative. One common method is the alkylation of glycine via the Eschweiler–Clarke reaction, where glycine is treated with aqueous formaldehyde in formic acid, followed by the addition of hydrochloric acid to yield the hydrochloride salt . The indolinylidene hydrazide moiety can be introduced through a condensation reaction involving an appropriate indole derivative and hydrazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for interactions with a wide range of biological targets, making it a valuable compound for research and development.

Properties

CAS No.

86873-07-6

Molecular Formula

C12H15ClN4O2

Molecular Weight

282.72 g/mol

IUPAC Name

2-(dimethylamino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide;hydrochloride

InChI

InChI=1S/C12H14N4O2.ClH/c1-16(2)7-10(17)14-15-11-8-5-3-4-6-9(8)13-12(11)18;/h3-6,13,18H,7H2,1-2H3;1H

InChI Key

OTVRWLXYIICPAD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N=NC1=C(NC2=CC=CC=C21)O.Cl

Origin of Product

United States

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